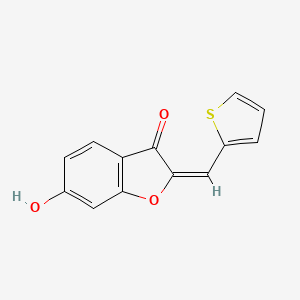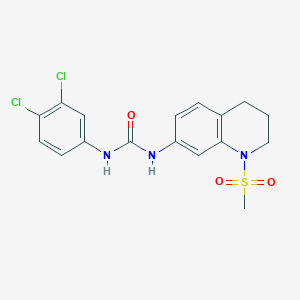![molecular formula C13H12ClF3N2O B2519253 2-Chloro-N-(1-cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide CAS No. 2411305-98-9](/img/structure/B2519253.png)
2-Chloro-N-(1-cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(1-cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide is a synthetic compound used in scientific research. It is also known as TFMCA, and its chemical formula is C15H14ClF3N2O. This compound is of interest to researchers due to its potential as a therapeutic agent in treating various diseases.
Mecanismo De Acción
The mechanism of action of TFMCA is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in inflammation and cancer development. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
TFMCA has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells and reduce the production of inflammatory mediators. Additionally, TFMCA has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TFMCA in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted inhibition of these pathways. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on TFMCA. One potential direction is to further investigate its mechanism of action and identify additional targets for its therapeutic use. Another direction is to study its potential as a therapeutic agent in other diseases, such as autoimmune disorders and cardiovascular disease. Additionally, research could focus on developing more efficient synthesis methods for TFMCA to facilitate its use in research and potential therapeutic applications.
Métodos De Síntesis
The synthesis of TFMCA involves the reaction of 3-(trifluoromethyl)benzaldehyde with chloroacetonitrile, followed by reaction with ethyl chloroacetate. The resulting intermediate is then reacted with ammonia to yield the final product.
Aplicaciones Científicas De Investigación
TFMCA has been studied for its potential as a therapeutic agent in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to have anti-inflammatory and anti-cancer properties in vitro and in vivo.
Propiedades
IUPAC Name |
2-chloro-N-(1-cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF3N2O/c1-9(7-18)19(12(20)6-14)8-10-3-2-4-11(5-10)13(15,16)17/h2-5,9H,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUUCRMDIZVZBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)N(CC1=CC(=CC=C1)C(F)(F)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B2519170.png)
![N-[3-Oxo-3-(4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-yl)propyl]prop-2-enamide](/img/structure/B2519174.png)



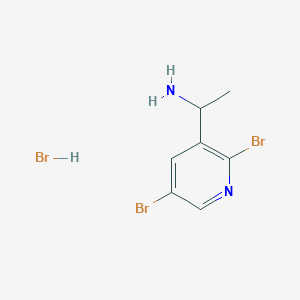

![1-[(Piperidin-2-yl)methyl]pyrrolidin-2-one dihydrochloride](/img/structure/B2519182.png)
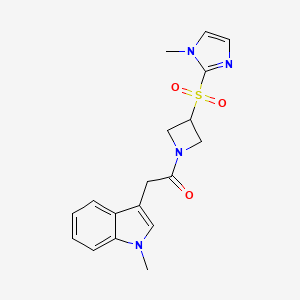
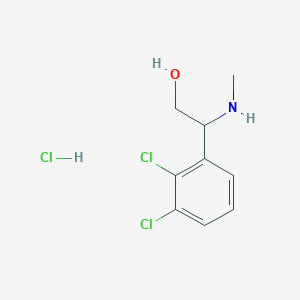
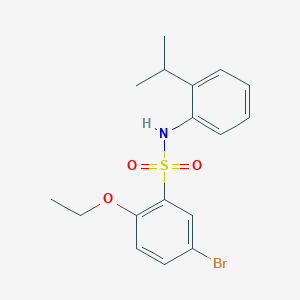
![2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2519190.png)
